molecular formula C11H12N2 B13602297 2-(1-Methylindolin-5-yl)acetonitrile

2-(1-Methylindolin-5-yl)acetonitrile

Cat. No.: B13602297
M. Wt: 172.23 g/mol
InChI Key: ZISHGDSNHSFYHJ-UHFFFAOYSA-N
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Description

2-(1-Methylindolin-5-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with the molecular formula C11H12N2, is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindolin-5-yl)acetonitrile typically involves the reaction of indole derivatives with nitriles under specific conditions. One common method involves the reaction of indole with acetonitrile in the presence of a catalyst such as palladium(II) acetate and a bidentate ligand like D t-BPF. The reaction is carried out under reflux in a toluene/acetonitrile mixture at 110°C for about an hour, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindolin-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(1-Methylindolin-5-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylindolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    1-Methylindole: A precursor in the synthesis of various indole derivatives.

Uniqueness

2-(1-Methylindolin-5-yl)acetonitrile is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)acetonitrile

InChI

InChI=1S/C11H12N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-5,7H2,1H3

InChI Key

ZISHGDSNHSFYHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CC#N

Origin of Product

United States

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